3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a 1,2,4-triazole ring, a sulfanyl group, an acetamido group, and a benzoic acid group . These functional groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could lead to a rigid and planar structure, which could affect its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of chemical reactions, and the sulfanyl group could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Anticancer Activity
The compound falls within the category of thiazolidinone and triazole derivatives, which have been extensively studied for their anticancer activities. A study highlighted the synthesis of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives through the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides, showing potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). This suggests potential anticancer applications of similar structures, including 3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid.
Antimicrobial Applications
Another important application area is the antimicrobial activity of thiazolidinone and triazole derivatives. A study on the microwave-assisted synthesis and antimicrobial activity of new thiazolidinones reported the formation of 4-[5-(6-cyano-5-oxo-3-phenyl-2-phenylimino-2,3,4,5,6,7-hexahydrothiazolo [4,5-b]pyridin-7-yl)furan-2-yl]benzoic acids, demonstrating enhanced reaction rates and improved yields compared to conventional methods. These compounds exhibited significant antibacterial and antifungal activities (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).
Antioxidant and Antitumor Properties
Derivatives of 1,2,4-triazol, particularly those involving furan-2-carboxylic acid hydrazide, have shown good antioxidant and antitumor activities. A study synthesizing triazole sulfanyl compounds containing a cyclobutane ring found that derivatives with p-tolyl, benzyl, and phenyl substituents displayed promising antioxidant and antitumor activity (Koparir, 2019).
Potential Antimicrobial and Hemolytic Agents
N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and shown to possess antimicrobial and hemolytic activity. This research points towards the broader potential of compounds like this compound in developing new antimicrobial agents (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
Mechanism of Action
Target of Action
The compound “3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid” contains a furan ring and a triazole ring, both of which are common motifs in bioactive compounds . Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Triazole derivatives also have diverse biological activities.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c26-18(22-15-7-4-6-14(12-15)20(27)28)13-30-21-24-23-19(17-10-5-11-29-17)25(21)16-8-2-1-3-9-16/h1-12H,13H2,(H,22,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPVSOXBIPPYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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